![molecular formula C8H17ClN4 B1383272 1-[5-(Butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amin-Hydrochlorid CAS No. 1787904-43-1](/img/structure/B1383272.png)
1-[5-(Butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amin-Hydrochlorid
Übersicht
Beschreibung
1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride is a chemical compound known for its multifaceted applications in various fields such as chemistry, biology, medicine, and industry. This compound, containing both triazole and amine groups, exhibits intriguing properties that make it a subject of interest in scientific research.
Wissenschaftliche Forschungsanwendungen
1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride has diverse applications:
Chemistry: : Utilized as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: : Employed in studies investigating enzyme inhibitors and receptor modulators due to its potential bioactivity.
Medicine: : Explored for its therapeutic potential in drug development, especially in targeting specific enzymes or receptors.
Industry: : Used in the production of specialty chemicals and as an intermediate in the manufacture of more complex molecules.
Wirkmechanismus
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various human cancer cell lines . These compounds may interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives have a wide range of biological activity, including anticancer effects
Pharmacokinetics
1,2,4-triazole derivatives are generally known for their good pharmacodynamic and pharmacokinetic profiles . They are able to form hydrogen bonds with different targets, which can improve their bioavailability .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines . They may induce cell death in cancer cells while having minimal harmful effects on normal cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesizing 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride generally involves the following steps:
Preparation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and alkylating agents.
Alkylation: : The triazole intermediate undergoes alkylation with butan-2-yl halide under appropriate conditions (such as using a base like potassium carbonate) to yield the desired substituted triazole.
Amination: : The resulting triazole is then subjected to amination with ethan-1-amine, typically under acidic conditions to facilitate the reaction.
Formation of Hydrochloride Salt: : Finally, the compound is converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound might involve optimizing the reaction conditions to maximize yield and minimize the formation of by-products. This typically involves high-throughput methods such as continuous flow chemistry or automated synthesis, which are designed to be scalable and efficient.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, usually catalyzed by agents like potassium permanganate or hydrogen peroxide, to form oxidized derivatives.
Reduction: : Reduction reactions, often facilitated by reducing agents like sodium borohydride or lithium aluminum hydride, can convert this compound into its reduced forms.
Substitution: : The compound can participate in substitution reactions, particularly nucleophilic substitutions where the triazole nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, bases like potassium carbonate.
Major Products Formed
Oxidation: : Oxidized derivatives such as hydroxylated or carbonyl compounds.
Reduction: : Reduced forms including amine or alkyl derivatives.
Substitution: : Substituted triazole derivatives depending on the specific substituent used.
Vergleich Mit ähnlichen Verbindungen
Comparing 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride with similar compounds:
Similar Compounds: : Other triazole derivatives, such as 1,2,3-triazoles and substituted 1,2,4-triazoles.
Uniqueness: : This compound stands out due to its specific substitution pattern, which imparts unique properties in terms of reactivity and bioactivity.
Eigenschaften
IUPAC Name |
1-(3-butan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4.ClH/c1-4-5(2)7-10-8(6(3)9)12-11-7;/h5-6H,4,9H2,1-3H3,(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOFWPMJKGGVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NNC(=N1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


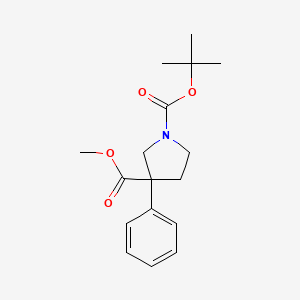
![1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1383191.png)
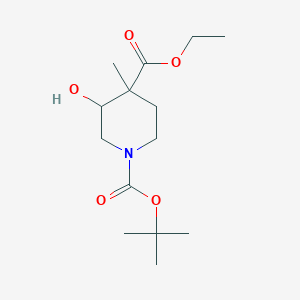
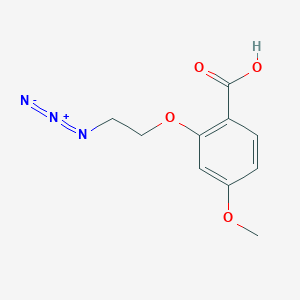
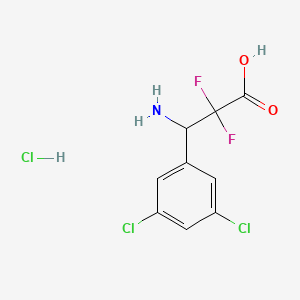
![methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1383199.png)
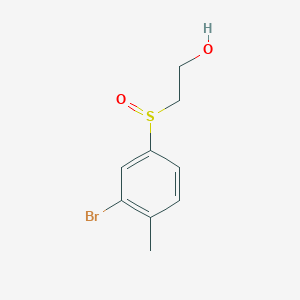
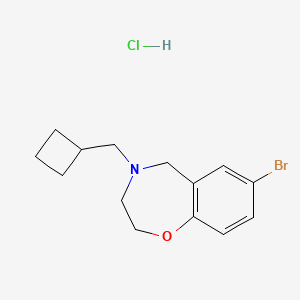
![2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1383202.png)
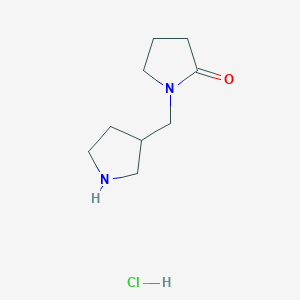
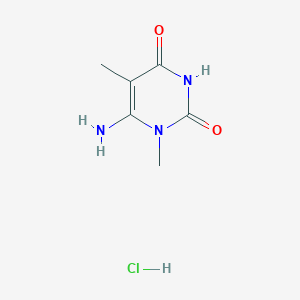
![4-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383207.png)


